molecular formula C21H26N2O3 B5129120 1-(2,5-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine

1-(2,5-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine

Cat. No. B5129120
M. Wt: 354.4 g/mol
InChI Key: MRAZBNNRRAVNFZ-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and possesses unique properties that make it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 1-(2,5-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of certain neurotransmitters such as serotonin, dopamine, and norepinephrine. Moreover, it has also been shown to possess significant antioxidant activity, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(2,5-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine has been shown to possess significant biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Moreover, it has also been shown to possess significant antidepressant activity by modulating the levels of serotonin and norepinephrine in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(2,5-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine is its unique chemical structure, which makes it a promising candidate for drug development. Moreover, it possesses significant anti-inflammatory, analgesic, and antidepressant properties, which make it a potential therapeutic agent for the treatment of various diseases. However, one of the major limitations of this compound is its limited solubility in water, which may pose challenges in its formulation for clinical use.

Future Directions

There are several future directions for the research on 1-(2,5-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine. One of the potential areas of research is the development of novel drug formulations that can enhance its solubility and bioavailability. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of neurological disorders. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should also be explored.

Synthesis Methods

The synthesis of 1-(2,5-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine involves several steps. The first step involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 7-methoxy-1,3-benzodioxole to form the corresponding ester. The final step involves the cyclization of the ester with piperazine in the presence of a catalyst such as sodium hydride.

Scientific Research Applications

1-(2,5-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess significant anti-inflammatory, analgesic, and antidepressant properties. Moreover, it has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-15-4-5-16(2)18(10-15)23-8-6-22(7-9-23)13-17-11-19(24-3)21-20(12-17)25-14-26-21/h4-5,10-12H,6-9,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAZBNNRRAVNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC4=C(C(=C3)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine

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